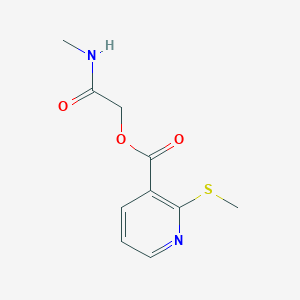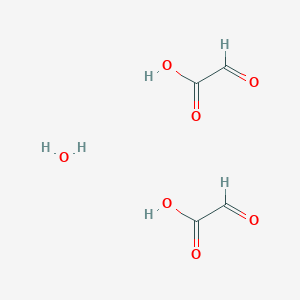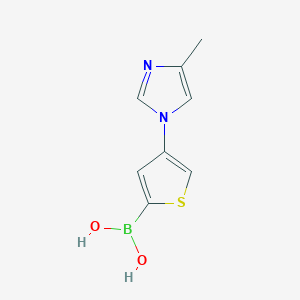![molecular formula C18H21Cl2NO B13356204 N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine is an organic compound characterized by the presence of a dichlorobenzyl group attached to a benzyl ether and a butanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-hydroxybenzyl alcohol to form the intermediate 2-[(3,4-dichlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 2-butanamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(4-morpholinyl)-1-propanamine
- N-{3-[(2,4-Dichlorobenzyl)oxy]benzyl}-2-methyl-2-butanamine
Uniqueness
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine is unique due to its specific structural features, such as the position of the dichlorobenzyl group and the presence of the butanamine moiety
Propiedades
Fórmula molecular |
C18H21Cl2NO |
|---|---|
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
N-[[2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C18H21Cl2NO/c1-3-13(2)21-11-15-6-4-5-7-18(15)22-12-14-8-9-16(19)17(20)10-14/h4-10,13,21H,3,11-12H2,1-2H3 |
Clave InChI |
GEGBMXVNEKJDPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)

methanone](/img/structure/B13356141.png)



![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)

![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)




